molecular formula C11H10N2O2 B8445865 3-(4-amino-phenoxy)-1H-pyridin-6-one CAS No. 630125-62-1

3-(4-amino-phenoxy)-1H-pyridin-6-one

Cat. No. B8445865
M. Wt: 202.21 g/mol
InChI Key: OCQRBJPWHROBJN-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

Hydrogenation of 3-(4-nitro-phenoxy)-1H-pyridin-6-one (Stage 93.2; 464 mg, 2.0 mmol) in DMEU (10 ml) in the presence of Raney Nickel (100 mg) affords after filtration and concentration of the filtrate the title compound: 1H-NMR (DMSO-d6): 11.2 (s, HN), 7.25 (dd, 1H), 7.11 (d, 1H), 6.68 (d, 2H), 6.51 (d, 2H), 6.35 (d, 1H), 4.87 (s, H2N).
Name
3-(4-nitro-phenoxy)-1H-pyridin-6-one
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12](=[O:15])[NH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>CN1C(=O)N(C)CC1.[Ni]>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12](=[O:15])[NH:11][CH:10]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
3-(4-nitro-phenoxy)-1H-pyridin-6-one
Quantity
464 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CNC(C=C2)=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCN(C1=O)C
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after filtration and concentration of the filtrate the title compound

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OC2=CNC(C=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.